![molecular formula C19H15N5O B2753942 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea CAS No. 862811-88-9](/img/structure/B2753942.png)

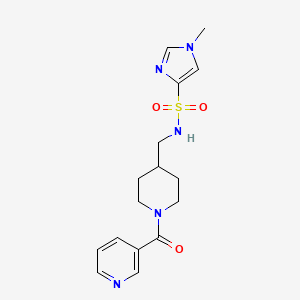

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea

Vue d'ensemble

Description

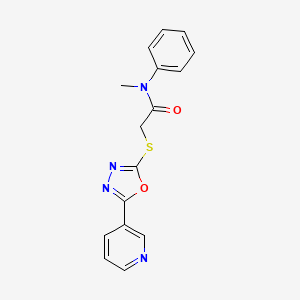

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their varied medicinal applications .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .Applications De Recherche Scientifique

Synthesis and Optical Properties

A study by Volpi et al. (2017) discussed the synthesis of imidazo[1,5-a]pyridine derivatives, closely related to N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea. These compounds exhibit notable optical properties, such as large Stokes' shifts and variable quantum yields, making them potentially useful in materials science for creating luminescent materials (Volpi et al., 2017).

Antimicrobial Activity

Ladani et al. (2009) synthesized derivatives of imidazo[1,2-a]pyridine, investigating their antibacterial and antifungal activities. This research indicates the potential of these compounds, including this compound, in developing new antimicrobial agents (Ladani et al., 2009).

Antiviral Activity

Research by Hamdouchi et al. (1999) focused on the synthesis of imidazo[1,2-a]pyridine derivatives to test their effectiveness as antirhinovirus agents. These findings provide insight into the potential application of this compound in antiviral drug development (Hamdouchi et al., 1999).

Cell Physiology and Target Pathways

Yu et al. (2008) explored imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, demonstrating their role in targeting essential cellular processes in both yeast and human cells. This suggests that this compound might also interact with key cellular mechanisms (Yu et al., 2008).

Enhancing Cellular Uptake

Meier et al. (2012) studied Pyrrole–imidazole (Py–Im) polyamides, closely related to the chemical structure of interest, to improve cellular uptake and biological activity. This research might provide valuable insights for enhancing the effectiveness of this compound in biological systems (Meier et al., 2012).

Antineoplastic Activity

The work of Abdel-Hafez (2007) on benzimidazole condensed ring systems, related to the imidazo[1,2-a]pyrimidine structure, demonstrates potential antineoplastic activity. This indicates possible applications of this compound in cancer research and treatment (Abdel-Hafez, 2007).

Mécanisme D'action

Target of Action

The primary target of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer .

Mode of Action

This compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding leads to the inactivation of the KRAS G12C, thereby inhibiting its function .

Biochemical Pathways

The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell proliferation and survival . The inactivation of KRAS G12C can lead to the suppression of this pathway, potentially inhibiting the growth and survival of cancer cells .

Pharmacokinetics

The compound’s effectiveness in cellular models suggests it may have suitable bioavailability .

Result of Action

The result of the action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea is the inhibition of cancer cell proliferation. In cellular models, this compound has shown potent anticancer activity, particularly against cells with the KRAS G12C mutation .

Propriétés

IUPAC Name |

1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c25-19(21-15-7-2-1-3-8-15)22-16-9-4-6-14(12-16)17-13-24-11-5-10-20-18(24)23-17/h1-13H,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYGKOPWCTYUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330084 | |

| Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

862811-88-9 | |

| Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)

![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)

![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2753869.png)

![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)

![7-((2,3-dihydro-1H-inden-1-yl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753880.png)